Cas no 750523-35-4 (4-(3-chloropropyl)-2-methyl-1,3-thiazole)
4-(3-chloropropyl)-2-methyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- Thiazole, 4-(3-chloropropyl)-2-methyl-
- 4-(3-chloropropyl)-2-methyl-1,3-thiazole
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- Inchi: 1S/C7H10ClNS/c1-6-9-7(5-10-6)3-2-4-8/h5H,2-4H2,1H3
- InChI Key: RSYJOEOZWKWDLX-UHFFFAOYSA-N
- SMILES: S1C=C(CCCCl)N=C1C
Computed Properties
- Exact Mass: 175.0222482g/mol
- Monoisotopic Mass: 175.0222482g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 99.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 41.1Ų
4-(3-chloropropyl)-2-methyl-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-126062-0.05g |
4-(3-chloropropyl)-2-methyl-1,3-thiazole |
750523-35-4 | 0.05g |
$334.0 | 2023-02-15 | ||
| Enamine | EN300-126062-0.1g |
4-(3-chloropropyl)-2-methyl-1,3-thiazole |
750523-35-4 | 0.1g |
$499.0 | 2023-02-15 | ||
| Enamine | EN300-126062-0.25g |
4-(3-chloropropyl)-2-methyl-1,3-thiazole |
750523-35-4 | 0.25g |
$714.0 | 2023-02-15 | ||
| Enamine | EN300-126062-0.5g |
4-(3-chloropropyl)-2-methyl-1,3-thiazole |
750523-35-4 | 0.5g |
$1125.0 | 2023-02-15 | ||
| Enamine | EN300-126062-1.0g |
4-(3-chloropropyl)-2-methyl-1,3-thiazole |
750523-35-4 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-126062-2.5g |
4-(3-chloropropyl)-2-methyl-1,3-thiazole |
750523-35-4 | 2.5g |
$2828.0 | 2023-02-15 | ||
| Enamine | EN300-126062-5.0g |
4-(3-chloropropyl)-2-methyl-1,3-thiazole |
750523-35-4 | 5.0g |
$4184.0 | 2023-02-15 | ||
| Enamine | EN300-126062-10.0g |
4-(3-chloropropyl)-2-methyl-1,3-thiazole |
750523-35-4 | 10.0g |
$6205.0 | 2023-02-15 | ||
| Ambeed | A1029949-1g |
4-(3-Chloropropyl)-2-methyl-1,3-thiazole |
750523-35-4 | 95% | 1g |
$698.0 | 2025-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002261-1g |
4-(3-Chloropropyl)-2-methyl-1,3-thiazole |
750523-35-4 | 95% | 1g |
¥4795.0 | 2024-04-18 |
4-(3-chloropropyl)-2-methyl-1,3-thiazole Suppliers
4-(3-chloropropyl)-2-methyl-1,3-thiazole Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4-(3-chloropropyl)-2-methyl-1,3-thiazole
Introduction to 4-(3-chloropropyl)-2-methyl-1,3-thiazole (CAS No. 750523-35-4)
4-(3-chloropropyl)-2-methyl-1,3-thiazole, identified by the Chemical Abstracts Service Number (CAS No.) 750523-35-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a structural motif renowned for its broad biological activity and utility in drug development. The presence of a chloropropyl substituent and a methyl group at specific positions on the thiazole ring imparts unique chemical and pharmacological properties, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 4-(3-chloropropyl)-2-methyl-1,3-thiazole consists of a five-membered ring containing sulfur and nitrogen atoms, which is a characteristic feature of thiazole derivatives. The chloropropyl group (–CH₂CH₂CH₂Cl) introduces a degree of lipophilicity and potential for metabolic interaction, while the methyl group (–CH₃) at the 2-position can influence electronic distribution and reactivity. These structural features are critical in determining its interaction with biological targets, such as enzymes and receptors, which are pivotal in modulating physiological processes.
In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy across various therapeutic domains. Research has highlighted the potential of thiazole-based compounds in addressing issues ranging from infectious diseases to inflammatory conditions and cancer. The specific modification of 4-(3-chloropropyl)-2-methyl-1,3-thiazole may confer advantages such as enhanced solubility, improved bioavailability, or targeted binding affinity to disease-relevant proteins.
One of the most compelling aspects of 4-(3-chloropropyl)-2-methyl-1,3-thiazole is its versatility in serving as a scaffold for drug design. By leveraging computational chemistry and high-throughput screening techniques, researchers have been able to identify novel analogs with optimized pharmacokinetic profiles. For instance, studies have shown that structural variations within the thiazole ring can significantly alter binding affinity to targets like kinases or ion channels, which are often implicated in pathogenic pathways.
The synthesis of 4-(3-chloropropyl)-2-methyl-1,3-thiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies often include nucleophilic substitution reactions to introduce the chloropropyl group, followed by alkylation or other functionalization steps to achieve the desired substitution pattern. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound’s potential.
From a pharmacological perspective, 4-(3-chloropropyl)-2-methyl-1,3-thiazole has shown promise in preclinical studies as a lead compound for developing new therapeutics. Its ability to modulate biological pathways suggests that it may exhibit effects such as anti-inflammatory or antimicrobial activity. However, further investigation is necessary to fully elucidate its mechanism of action and assess its safety profile. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into viable clinical candidates.
The role of computational modeling in understanding the behavior of 4-(3-chloropropyl)-2-methyl-1,3-thiazole cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound interacts with biological targets at an atomic level. These insights guide medicinal chemists in designing derivatives with improved potency and selectivity. Additionally, virtual screening techniques have accelerated the process of identifying promising candidates from large chemical libraries, making compounds like 4-(3-chloropropyl)-2-methyl-1,3-thiazole more accessible for therapeutic development.
The regulatory landscape for novel pharmaceutical compounds like 4-(3-chloropropyl)-2-methyl-1,3-thiazole is stringent but well-defined. Ensuring compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is crucial for advancing this compound through clinical trials and eventual market approval. Documentation must be meticulous regarding synthesis procedures, quality control measures, and toxicological assessments to meet regulatory standards.
In conclusion,4-(3-chloropropyl)-2-methyl-1,3-thiazole (CAS No. 750523-35-4) represents a significant area of research within pharmaceutical chemistry. Its unique structural features offer opportunities for developing novel therapeutics targeting various diseases. As research progresses,this compound will continue to be scrutinized for its potential contributions to human health,with an emphasis on understanding its biological effects through interdisciplinary collaboration.
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